

# Quantitative Analysis of Disparlure in Environmental Samples: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Disparlure*

Cat. No.: *B1670770*

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## Introduction

**Disparlure** (cis-7,8-epoxy-2-methyloctadecane) is the synthetic sex pheromone of the spongy moth (*Lymantria dispar*), a significant defoliator of forest and shade trees.[1] It is extensively used in pest management programs for monitoring and mating disruption.[1][2] The widespread use of **Disparlure** necessitates reliable and sensitive analytical methods for its quantification in various environmental matrices to study its fate, persistence, and potential non-target effects.[2][3] This document provides detailed application notes and protocols for the quantitative analysis of **Disparlure** in environmental samples, intended for researchers, scientists, and professionals in environmental chemistry and drug development.

## Analytical Methodologies

The primary analytical technique for the quantification of **Disparlure** is gas chromatography-mass spectrometry (GC-MS) due to its high sensitivity and selectivity.[4][5][6] High-performance liquid chromatography-mass spectrometry (HPLC-MS), particularly with a chiral column, is employed for the separation of **Disparlure** stereoisomers.[7][8]

## Data Presentation: Quantitative Data Summary

The following tables summarize quantitative data related to **Disparlure** in environmental applications and analytical standards.

Table 1: **Disparlure** Application Rates in Mating Disruption Programs

Formulation Type	Application Rate (Active Ingredient)	Reference
Hercon Disrupt® II	15 g/ha	[2]
SPLAT GM™	11.9 - 15 g/acre	[2][9]
Luretape® GM	75 g/ha	[2]
Generic Aerial Application	6 - 15 g/acre	[9]

Table 2: Reported Environmental Concentrations and Residues of **Disparlure**

Environmental Matrix	Concentration / Residue Level	Analytical Method	Reference
Air	As low as 0.2 ng/m <sup>3</sup>	Electron-Capture Gas Chromatography	[10]
Air (32-34 days post-application)	1.5% to 15.5% of initial concentration	Not Specified	[3]
Pheromone Dispensers (1 year post-application)	1.8–23.2% of initial amount remaining	Not Specified	[2]

Table 3: Analytical Standards and Quality Control

Parameter	Concentration / Value	Application	Reference
External Standard (Racemic Disparlure)	45 ng/μL	Quantitative Analysis of Lure Residue	[11]
Recovery Rate (Air Sampling)	≥ 80%	Method Validation	[10]

## Experimental Protocols

Detailed methodologies for sample collection, preparation, and analysis are provided below.

### Protocol 1: Analysis of Disparlure in Air Samples

This protocol is adapted from methods developed for trapping and determining airborne concentrations of **Disparlure**.[\[3\]](#)[\[10\]](#)

1. Sample Collection: a. Draw a known volume of air through a sorbent tube packed with Type 4A molecular sieves using a calibrated air sampling pump.[\[10\]](#) b. The flow rate and sampling duration should be optimized based on the expected concentration of **Disparlure**.
2. Sample Preparation (Extraction): a. Transfer the molecular sieves from the sorbent tube to a clean glass vial. b. Add a known volume of a 1:1 hexane-ether solvent mixture to extract the **Disparlure**.[\[10\]](#) c. Vortex the vial for 2 minutes and then sonicate for 15 minutes. d. Allow the sieves to settle and carefully transfer the supernatant to a new vial. e. Repeat the extraction process (steps b-d) two more times and combine the supernatants. f. Concentrate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen.
3. Sample Cleanup (Optional, if high interference is expected): a. Prepare a small glass column packed with activated Florisil. b. Pass the concentrated extract through the Florisil column. c. Elute the **Disparlure** with a suitable solvent mixture, such as hexane-ether. d. Collect the eluate and concentrate it to the final volume for analysis.[\[10\]](#)
4. Instrumental Analysis (GC-MS): a. Gas Chromatograph (GC) Conditions:
  - Column: DB-5 capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[\[8\]](#)
  - Oven Temperature Program: Start at 80°C for 1 min, then ramp at 10°C/min to 320°C.[\[8\]](#)
  - Injector Temperature: 250°C.
  - Carrier Gas: Helium at a constant flow rate.b. Mass Spectrometer (MS) Conditions:
  - Ionization Mode: Electron Impact (EI) at 70 eV.[\[4\]](#)
  - Source Temperature: 230°C.[\[4\]](#)
  - Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of **Disparlure**.

5. Quantification: a. Prepare a series of calibration standards of racemic **Disparlure** in the final extraction solvent. b. Analyze the standards using the same GC-MS method. c. Construct a calibration curve by plotting the peak area against the concentration of the standards. d. Determine the concentration of **Disparlure** in the samples by interpolating their peak areas on the calibration curve.

## Protocol 2: Analysis of Disparlure Residue in Pheromone Lures

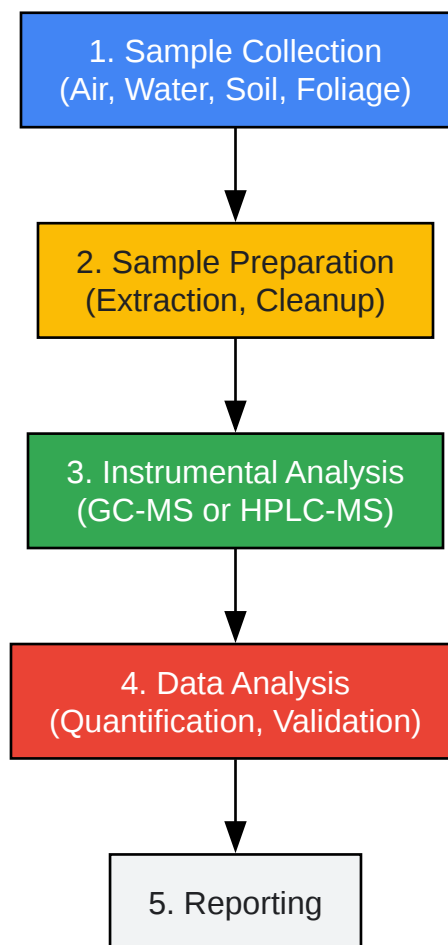
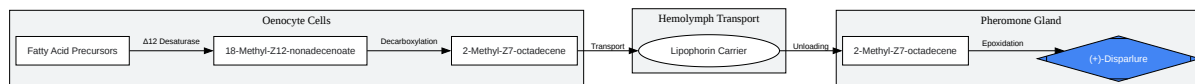
This protocol is based on methods for analyzing the residual **Disparlure** content in string lures used in monitoring traps.[\[11\]](#)

1. Sample Preparation (Extraction): a. Place a single pheromone lure into a 20-mL glass scintillation vial. b. Add 10 mL of a 1:1 acetone/hexane solvent mixture.[\[11\]](#) c. Seal the vial and allow it to soak for 24 hours at room temperature. d. After soaking, transfer an aliquot of the solvent into a GC vial for analysis.
2. Instrumental Analysis (GC-MS): a. Follow the GC-MS conditions as outlined in Protocol 1, section 4.
3. Quantification: a. Use an external standard of racemic **Disparlure** at a known concentration (e.g., 45 ng/μL) for direct comparison and quantification.[\[11\]](#) b. Calculate the amount of **Disparlure** remaining in the lure based on the peak area response compared to the external standard.

## Visualizations

### Biosynthesis of Disparlure

The following diagram illustrates the biosynthetic pathway of **Disparlure** in the gypsy moth, *Lymantria dispar*.[\[7\]](#)[\[8\]](#)



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